N-(4-chlorophenyl)-2-(2-(4-(morpholinosulfonyl)benzamido)acetyl)hydrazinecarboxamide
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Description
N-(4-chlorophenyl)-2-(2-(4-(morpholinosulfonyl)benzamido)acetyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C20H22ClN5O6S and its molecular weight is 495.94. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities
Several synthesized compounds, similar in structure to the specified chemical, have been evaluated for their antimicrobial and antitumor activities. For instance, quinazolines and pyrazole derivatives have been synthesized and screened for their antibacterial and antifungal properties. Some compounds showed promising results against various strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans (Desai et al., 2007), (Sah et al., 2014). Additionally, compounds with antitumor activity against cancer cell lines such as A549 and BGC-823 have also been reported (Ji et al., 2018).
Anticonvulsant Evaluation
Hydrazinecarboxamide analogues have been synthesized and tested for their anticonvulsant activity. Studies have shown that certain compounds within this category exhibit significant protection against seizures in models like the maximal electroshock seizure test and the 6 Hz psychomotor seizure test, without exhibiting neurotoxicity (Ahsan et al., 2013).
Enzyme Inhibition
The design and synthesis of homologous compounds based on the concept of isosterism have demonstrated moderate inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings are significant for developing potential therapeutics targeting enzyme-related disorders (Krátký et al., 2020).
Chemical Synthesis and Characterization
The synthesis and characterization of novel compounds, exploring their potential applications in pharmaceuticals and materials science, form a significant part of research related to the chemical . This includes the development of new synthetic routes, structural analysis, and evaluation of physical and chemical properties (Podesva et al., 1969), (Fahim & Shalaby, 2019).
properties
IUPAC Name |
N-[2-[2-[(4-chlorophenyl)carbamoyl]hydrazinyl]-2-oxoethyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O6S/c21-15-3-5-16(6-4-15)23-20(29)25-24-18(27)13-22-19(28)14-1-7-17(8-2-14)33(30,31)26-9-11-32-12-10-26/h1-8H,9-13H2,(H,22,28)(H,24,27)(H2,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOPZOUIFNQQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NNC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.